molecular formula C8H9FN2O2 B8681763 2-amino-5-fluoro-N-methoxybenzamide

2-amino-5-fluoro-N-methoxybenzamide

Cat. No.: B8681763
M. Wt: 184.17 g/mol
InChI Key: LEVHXNJKCDAXCM-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-methoxybenzamide (CAS: 1201935-98-9) is a benzamide derivative characterized by a fluoro substituent at the 5-position, an amino group at the 2-position, and a methoxy group attached to the benzamide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence biological activity, solubility, and binding affinity.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-amino-5-fluoro-N-methoxybenzamide

InChI

InChI=1S/C8H9FN2O2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

LEVHXNJKCDAXCM-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-amino-5-fluoro-N-methoxybenzamide and related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
2-Amino-5-fluoro-N-methoxybenzamide 2-NH₂, 5-F, N-OCH₃ C₈H₉FN₂O₂ 200.17 1201935-98-9 Amino and fluoro groups enhance polarity; methoxy may reduce metabolic lability
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide 2-OCH₃, 5-Cl, N-(3-fluorophenyl) C₁₄H₁₁ClFNO₂ 279.69 349088-26-2 Chloro and fluorophenyl groups increase lipophilicity; potential CNS activity
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide 2-F, 5-Cl, N-(5-methoxy-2-hydroxyphenyl) C₁₅H₁₂ClFNO₃ 324.71 84478-41-1 Hydroxyl group enables hydrogen bonding; dual halogenation enhances stability
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 2-F, 5-Br, N-(2-methoxyphenyl) C₁₄H₁₁BrFNO₂ 324.14 N/A Bromine increases steric bulk; methoxyphenyl may alter pharmacokinetics
5-Amino-2-methoxy-N,N-dimethylbenzamide 2-OCH₃, 5-NH₂, N,N-(CH₃)₂ C₁₀H₁₄N₂O₂ 194.23 22802-73-9 Dimethylamide enhances lipophilicity; amino group improves aqueous solubility
2-Amino-5-fluoro-N-methylbenzamide 2-NH₂, 5-F, N-CH₃ C₈H₉FN₂O 184.17 N/A Methylamide simplifies synthesis; lower molecular weight may improve bioavailability

Structural and Functional Insights

Halogenation Effects :

  • Fluoro vs. Chloro/Bromo : The target compound’s 5-fluoro substituent offers electron-withdrawing effects without significant steric hindrance, unlike bulkier chloro or bromo groups in analogs . For example, 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (MW: 324.14) has a higher molecular weight due to bromine, which may reduce solubility but enhance binding to hydrophobic targets .

Amino and Methoxy Groups: The 2-amino group in the target compound contrasts with the dimethylamide in 5-amino-2-methoxy-N,N-dimethylbenzamide (C₁₀H₁₄N₂O₂). The dimethyl substitution increases lipophilicity (logP ~1.8 estimated) compared to the target’s methoxy group, which balances polarity and metabolic stability .

N-Substituent Variations: Methoxy vs. Methyl: Replacing N-methoxy with N-methyl (as in 2-amino-5-fluoro-N-methylbenzamide) simplifies the structure but may alter metabolic pathways.

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